molecular formula C9H8ClN3O B1271684 3-amino-7-chloro-2-methylquinazolin-4(3H)-one CAS No. 90537-62-5

3-amino-7-chloro-2-methylquinazolin-4(3H)-one

Cat. No. B1271684
CAS RN: 90537-62-5
M. Wt: 209.63 g/mol
InChI Key: GINCQOASZXXVEB-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. The compound 3-amino-7-chloro-2-methylquinazolin-4(3H)-one is a variant within this class that has been synthesized and studied for its potential applications in medicinal chemistry. The research on this compound and its derivatives has revealed promising antimicrobial, antitubercular, and antiallergic properties, making it a valuable target for further drug development .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors such as anthranilic acid. For instance, the synthesis of 3-amino-2-methylquinazolin-4(3H)-one involves the reaction of anthranilic acid with acetic anhydride, followed by the introduction of nitrogen from hydrazine . Other methods include the combinatorial synthesis approach, where 2-aminobenzohydrazides are reacted with aldehydes or ketones in the presence of iodine in ionic liquids to yield various quinazolinone derivatives . These methods highlight the versatility and adaptability of the synthetic routes to produce a range of quinazolinone compounds with different substituents.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied using techniques such as X-ray crystallography and computational methods like density functional theory (DFT). These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. For example, the crystal structure of a novel quinazolinone derivative was analyzed, revealing interactions such as C-H⋯O and C-H⋯Cl, which contribute to the stability of the molecule . Similarly, the molecular structures of isomeric quinazolinones have been determined, showing a range of weak interactions that stabilize their crystal packing .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups makes them suitable for reactions such as alkylation and acylation, which can further modify their structure and enhance their biological activity . Additionally, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. Theoretical calculations have been used to predict thermodynamic properties and to understand the stability of these molecules . Furthermore, the formation of metal complexes with quinazolinone derivatives can alter their physical and chemical properties, as seen in the synthesis of metal complexes with 3-amino-2-methylquinazolin-4(3H)-one, which exhibited considerable antimicrobial activity .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

A study by Panneerselvam et al. (2016) synthesized novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrating potent anti-tuberculosis activity. This highlighted its potential in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).

Biological Activities

Sahu et al. (2008) explored the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This study indicates the broad spectrum of biological activities associated with these compounds (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).

Corrosion Inhibition

Jamil et al. (2018) and Kadhim et al. (2017) investigated Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one for their efficiency as corrosion inhibitors. The studies revealed significant inhibition efficiencies, demonstrating their potential in industrial applications to protect metals from corrosion (Jamil, Al-Okbi, Al-Baghdadi, Al-amiery, Kadhim, Gaaz, Kadhum, & Mohamad, 2018); (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).

Synthesis of Schiff Base Derivatives

Sayyed, Mokle, & Vibhute (2006) detailed a protocol for synthesizing Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one, which exhibited potential biological activity. Their method offered advantages such as no need for catalysts and high yields under mild conditions (Sayyed, Mokle, & Vibhute, 2006).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling and storage.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions or potential applications for the compound.


properties

IUPAC Name

3-amino-7-chloro-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINCQOASZXXVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366611
Record name 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-7-chloro-2-methylquinazolin-4(3H)-one

CAS RN

90537-62-5
Record name 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
OP Osarodion, OT Ejodamen - American Journal of Materials …, 2021 - article.ajmsp.net
Background: Looking at the previous studies on quinazolinones derivatives, only limited information’sare available on their massspectral along with the preparation of novel quinazolin-4…
Number of citations: 1 article.ajmsp.net
OP Osarodion - Journal of Material Sciences & Manufacturing … - onlinescientificresearch.com
Looking at the previous studies on quinazolinones derivatives, only limited information’s are available on their mass spectral along with the preparation of novel quinazolin-4-(3H)-one …
Number of citations: 4 www.onlinescientificresearch.com
SM Elfeky, SJ Almehmadi, SS Tawfik - Arabian Journal of Chemistry, 2022 - Elsevier
Through a two-step procedure, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one was synthesized from 2-amino-4-chlorobenzoic acid as a starting material. The latter reacted with chloro …
Number of citations: 5 www.sciencedirect.com
PO Osarumwense, O Iyekowa - Tropical Journal of Natural Product Research …, 2017
Number of citations: 3
PO Osarumwense, O Iyekowa - 2017 - researchgate.net
Quinazoline is a bicyclic compound consisting of a pyrimidine system fused at 5, 6 with benzene ring having broad spectrum of medicinal values such as antibacteria, 1, 2 anti-cancer, 3 …
Number of citations: 0 www.researchgate.net
G Carullo, G Di Bonaventura, S Rossi, V Lupetti… - Molecules, 2023 - mdpi.com
Pseudomonas aeruginosa (PA), one of the ESKAPE pathogens, is an opportunistic Gram-negative bacterium responsible for nosocomial infections in humans but also for infections in …
Number of citations: 9 www.mdpi.com
I Ahmad, SR Akand, M Shaikh, R Pawara… - Journal of Molecular …, 2022 - Elsevier
In the current research, methaqualone derivatives were synthesized and assessed for their anti-convulsant activity. Among them, compounds 3, 4, 6, 7 and 11 exhibited significant anti-…
Number of citations: 29 www.sciencedirect.com
A Lucić - 2022 - repozitorij.unios.hr
Zbog sve većeg onečišćenja okoliša javlja se sve veća potreba za korištenjem ekološki prihvatljivih i energetski učinkovitijih procesa i kemikalija koji bi odgovarali principima zelene …
Number of citations: 6 repozitorij.unios.hr

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